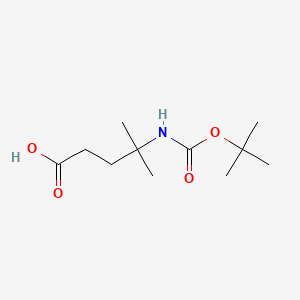

Boc-4-amino-4-methyl-pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-11(4,5)7-6-8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMLOTGNJNBRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249372-40-4 | |

| Record name | 4-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-4-amino-4-methyl-pentanoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sterically Hindered Amino Acids in Modern Chemistry

In the landscape of peptide and medicinal chemistry, the quest for novel molecular scaffolds that impart enhanced stability, conformational rigidity, and unique biological activity is perpetual. Among the various classes of unnatural amino acids, α,α-disubstituted amino acids represent a cornerstone for innovation. The replacement of the α-hydrogen with an additional substituent dramatically alters the physicochemical and biological properties of the parent amino acid, primarily by restricting the conformational freedom of the peptide backbone.[1][2] This steric hindrance can protect against enzymatic degradation and guide the formation of specific secondary structures, such as helices or turns, which are crucial for molecular recognition and biological function.[1][3]

Boc-4-amino-4-methyl-pentanoic acid, a derivative of an α,α-disubstituted amino acid, embodies these desirable characteristics. The presence of two methyl groups on the α-carbon to the nitrogen atom introduces significant steric bulk, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for synthetic manipulations.[4] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its applications in research and drug discovery.

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1249372-40-4 | |

| Molecular Formula | C11H21NO4 | [5] |

| Molecular Weight | 231.29 g/mol | [5] |

| Melting Point | 95-100 °C | |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in methanol, chloroform, and other common organic solvents. | Inferred from general knowledge of similar compounds. |

| pKa | 4.65 ± 0.10 (Predicted) | [5] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several established methods for creating α,α-disubstituted amino acids. A common and reliable strategy involves the Strecker synthesis followed by Boc protection. This method is advantageous due to the ready availability of starting materials and its robustness.

Conceptual Synthesis Workflow

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 4-amino-4-methylpentanoic acid (Strecker Synthesis)

This protocol is a representative procedure based on established methods for the synthesis of α-amino acids.[6]

Materials:

-

Acetone

-

Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Ammonium chloride (NH4Cl)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Methanol

Procedure:

-

Formation of the Aminonitrile:

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.

-

To this solution, acetone (1.0 equivalent) is added, followed by the slow, portion-wise addition of potassium cyanide (1.05 equivalents). Caution: The reaction is exothermic and releases ammonia gas.

-

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with diethyl ether to isolate the aminonitrile intermediate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Hydrolysis of the Aminonitrile:

-

The crude aminonitrile is carefully added to an excess of concentrated hydrochloric acid.

-

The mixture is heated to reflux for 12-24 hours. This step hydrolyzes both the nitrile and any potential amide intermediates to the carboxylic acid.

-

After cooling to room temperature, the excess HCl is removed under reduced pressure.

-

The residue is dissolved in a minimal amount of water and the pH is adjusted to the isoelectric point (typically around pH 6-7) using a solution of sodium hydroxide. This will cause the amino acid to precipitate.

-

The solid is collected by filtration, washed with cold water and then methanol, and dried under vacuum to yield 4-amino-4-methylpentanoic acid.[7]

-

Detailed Experimental Protocol: Boc-Protection

This protocol is a standard procedure for the N-protection of amino acids.[8][9]

Materials:

-

4-amino-4-methylpentanoic acid

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

4-amino-4-methylpentanoic acid (1.0 equivalent) is dissolved in a mixture of dioxane (or THF) and water.

-

A solution of sodium hydroxide (2.2 equivalents) in water is added, and the mixture is cooled to 0 °C in an ice bath.

-

Di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise to the stirred solution.

-

-

Reaction and Workup:

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The organic solvent is removed under reduced pressure.

-

The aqueous residue is washed with ethyl acetate to remove any unreacted (Boc)2O.

-

The aqueous layer is then acidified to pH 2-3 with a cold 1 M HCl solution.

-

The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

-

Spectroscopic Data and Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Solvent: CDCl₃

-

Predicted Chemical Shifts (δ):

-

~1.2-1.4 ppm (singlet, 6H): Two methyl groups on the quaternary carbon (C(CH₃)₂).

-

~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

-

~1.8-2.0 ppm (multiplet, 2H): The methylene group adjacent to the quaternary carbon (-C(CH₃)₂-CH₂-).

-

~2.3-2.5 ppm (multiplet, 2H): The methylene group adjacent to the carboxylic acid (-CH₂-COOH).

-

~4.8-5.2 ppm (broad singlet, 1H): The NH proton of the carbamate.

-

~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Solvent: CDCl₃

-

Predicted Chemical Shifts (δ):

-

~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

~29-31 ppm: The two equivalent methyl carbons on the quaternary center.

-

~30-32 ppm: The methylene carbon adjacent to the carboxylic acid.

-

~40-42 ppm: The methylene carbon adjacent to the quaternary center.

-

~55-57 ppm: The quaternary carbon C(CH₃)₂.

-

~79.5 ppm: The quaternary carbon of the tert-butyl group.

-

~155-156 ppm: The carbonyl carbon of the Boc group.

-

~177-179 ppm: The carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI)

-

Expected Molecular Ion: [M+H]⁺ at m/z 232.15, [M+Na]⁺ at m/z 254.13.

-

Key Fragmentation Patterns: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) under acidic conditions or in the mass spectrometer.[13][14][15]

-

m/z 176.10: Loss of isobutylene (-C₄H₈) from the [M+H]⁺ ion.

-

m/z 132.09: Loss of the entire Boc group (-C₅H₉O₂) from the [M+H]⁺ ion.

-

Applications in Research and Drug Discovery

The unique structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The primary application of this compound is in peptide synthesis.[4] The α,α-disubstitution provides steric hindrance that can:

-

Induce Helical Conformations: The restricted dihedral angles (φ and ψ) around the α-carbon can promote the formation of stable helical structures in peptides.[1][3]

-

Increase Proteolytic Stability: The bulky substituents shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.

-

Serve as a Scaffold: The pentanoic acid backbone can be used to create peptidomimetics with specific spatial arrangements of functional groups.

Drug Development

Beyond peptides, this compound and its derivatives are explored in the development of small molecule therapeutics.[16] Its scaffold can be found in molecules targeting a range of biological processes, including:

-

Neuropharmacology: The constrained nature of the amino acid can be beneficial in designing ligands for receptors and ion channels in the central nervous system.[4]

-

Metabolic Disorders: The unique structure can be incorporated into molecules designed to interact with enzymes involved in metabolic pathways.[17]

Bioconjugation and Materials Science

The carboxylic acid and the protected amine functionalities allow for orthogonal chemical modifications, making it a useful linker in bioconjugation to attach molecules to proteins or surfaces.[17] Furthermore, its derivatives can be used in the development of novel polymers and functional materials.

Safety and Handling

Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for chemists and drug discovery scientists. Its defining feature, the α,α-disubstituted amino acid core, provides a powerful tool for modulating the conformational properties and metabolic stability of peptides and small molecules. A thorough understanding of its chemical properties, synthesis, and handling is essential for leveraging its full potential in the design and creation of next-generation therapeutics and advanced materials.

References

-

Oba, M. (2005). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Yakugaku Zasshi, 125(10), 749-765. Retrieved from [Link]

-

Ghosh, A. K., & Sarma, K. D. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(5), 536-545. Retrieved from [Link]

-

Oba, M. (2005). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. PubMed. Retrieved from [Link]

-

LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]

-

Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. Retrieved from [Link]

-

African Rock Art. (n.d.). This compound. Retrieved from [Link]

-

Oba, M. (2005). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Retrieved from [Link]

-

Williams, C. R., Nelson, C., & Hinton, C. S. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0297327. Retrieved from [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

-

Varala, R., & Ramu, E. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled.... Retrieved from [Link]

-

ChemSynthesis. (2025). methyl 4-amino-4-methylpentanoate. Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Szilágyi, B., Gáspári, Z., & Zachar, G. (2008). Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments. Magnetic Resonance in Chemistry, 46(2), 125-137. Retrieved from [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-4-methylpentanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Wiley-VCH. (2007). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

-

ResearchGate. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Boc protected amino acid methyl ester 4. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

Sources

- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 1249372-40-4 [amp.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-Amino-4-methylpentanoic acid | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reddit.com [reddit.com]

- 16. chemimpex.com [chemimpex.com]

- 17. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Boc-4-amino-4-methyl-pentanoic acid

Introduction: The Significance of a Structurally Unique Amino Acid

Boc-4-amino-4-methyl-pentanoic acid is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its unique structural feature, a gem-dimethyl group at the C4 position, imparts conformational constraints that are highly desirable in the design of peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of the synthetic routes to this valuable compound, offering insights into the strategic considerations and practical execution of its preparation. The tert-butyloxycarbonyl (Boc) protecting group enhances its utility, rendering it a stable and reactive building block for peptide synthesis and the development of novel therapeutics, especially in neuropharmacology.[1]

This guide will explore two primary synthetic pathways to the core intermediate, 4-amino-4-methylpentanoic acid, followed by a detailed protocol for its Boc-protection. The methodologies presented are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis of this important molecule.

Strategic Approaches to the Synthesis of the Amino Acid Core

The synthesis of 4-amino-4-methylpentanoic acid, the precursor to the final product, can be approached from two main retrosynthetic disconnections. The first strategy involves the construction of the C-N bond at the quaternary center via a Strecker synthesis, while the second relies on the reduction of a nitro group to the desired amine.

Route 1: The Strecker Synthesis from a Keto-Acid

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones.[2][3] In the context of 4-amino-4-methylpentanoic acid, the logical starting material is levulinic acid (4-oxopentanoic acid). The overall transformation involves the formation of an intermediate α-aminonitrile, which is subsequently hydrolyzed to the target amino acid.

Mechanism of the Strecker Synthesis:

The reaction proceeds in two main stages:

-

Formation of the α-aminonitrile: The ketone carbonyl of levulinic acid reacts with an ammonia source (e.g., ammonium chloride) to form an imine. A cyanide source (e.g., potassium cyanide) then attacks the imine carbon to generate the α-aminonitrile.[2]

-

Hydrolysis of the nitrile: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, yielding the desired amino acid.[2]

Caption: Overall workflow of the Strecker synthesis of 4-amino-4-methylpentanoic acid.

Route 2: Reduction of a Nitro-Ester Intermediate

An alternative and often high-yielding approach is the reduction of a nitro compound. This strategy involves the synthesis of a nitro-containing precursor, which is then reduced to the corresponding amine. A common precursor for this route is methyl 4-methyl-4-nitropentanoate.

Synthesis of the Nitro-Ester Precursor:

The synthesis of methyl 4-methyl-4-nitropentanoate can be achieved through a Michael addition of a nitroalkane to an α,β-unsaturated ester.

Reduction of the Nitro Group:

The nitro group of the precursor can be selectively reduced to an amine using various methods, with catalytic hydrogenation being one of the most common and efficient.[4] This method offers high yields and clean conversions.

Caption: Synthetic pathway via reduction of a nitro-ester intermediate.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis of 4-Amino-4-methylpentanoic Acid Hydrochloride via Strecker Synthesis

This protocol outlines the synthesis of the hydrochloride salt of the amino acid, which is a common and convenient form for isolation and purification.

Step 1: Formation of the α-Aminonitrile

-

In a well-ventilated fume hood, to a solution of levulinic acid (1 equivalent) in a suitable solvent (e.g., aqueous ethanol), add ammonium chloride (1.1 equivalents) and potassium cyanide (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with a suitable acid (e.g., hydrochloric acid) to neutralize any remaining cyanide.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

Step 2: Hydrolysis of the α-Aminonitrile

-

To the aqueous layer containing the α-aminonitrile, add concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux for 12-24 hours.

-

After cooling to room temperature, the product, 4-amino-4-methylpentanoic acid hydrochloride, will precipitate from the solution.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

| Parameter | Value |

| Starting Material | Levulinic Acid |

| Key Reagents | NH4Cl, KCN, HCl |

| Intermediate | α-Aminonitrile |

| Final Product | 4-Amino-4-methylpentanoic acid hydrochloride |

| Typical Yield | Moderate to Good |

Protocol 2: Boc Protection of 4-Amino-4-methylpentanoic Acid

This protocol describes the final step of protecting the amino group with a tert-butyloxycarbonyl (Boc) group.

-

Suspend 4-amino-4-methylpentanoic acid hydrochloride (1 equivalent) in a mixture of dioxane and water.

-

Cool the suspension in an ice bath and add a base (e.g., sodium hydroxide) to adjust the pH to approximately 10-11.

-

To the resulting solution, add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in dioxane dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

After the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid) to a pH of approximately 3-4.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

| Parameter | Value |

| Starting Material | 4-Amino-4-methylpentanoic acid hydrochloride |

| Key Reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Base | NaOH |

| Solvent | Dioxane/Water |

| Final Product | This compound |

| Typical Yield | High |

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that can be achieved through multiple reliable routes. The choice between the Strecker synthesis and the nitro-reduction pathway will often depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The protocols provided in this guide offer a solid foundation for the successful preparation of this valuable building block. As the demand for conformationally constrained amino acids in drug discovery continues to grow, the development of even more efficient and stereoselective synthetic methods for compounds like this compound will remain an active area of research.

References

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

-

Master Organic Chemistry. Strecker Synthesis. Available at: [Link]

-

MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

-

Wikipedia. Strecker amino acid synthesis. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

News-Medical.Net. Overview of Strecker Amino Acid Synthesis. Available at: [Link]

-

MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available at: [Link]

-

The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]

-

ChemSynthesis. methyl 4-amino-4-methylpentanoate. Available at: [Link]

-

PubChem. Methyl 4-methyl-4-nitropentanoate. Available at: [Link]

-

Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

-

MDPI. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Available at: [Link]

Sources

An In-depth Technical Guide to Boc-4-amino-4-methyl-pentanoic Acid: A Cornerstone for Advanced Peptide and Drug Design

Introduction: Unveiling a Unique Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and peptide science, the repertoire of available chemical building blocks is a critical determinant of innovation. Beyond the canonical proteinogenic amino acids, non-proteinogenic counterparts offer a vast and fertile ground for the design of novel therapeutics with enhanced properties. Among these, Boc-4-amino-4-methyl-pentanoic acid, a synthetic α,α-disubstituted amino acid, has emerged as a compound of significant interest. Its unique structural features—a quaternary carbon atom at the α-position and the acid-labile tert-butyloxycarbonyl (Boc) protecting group—confer remarkable properties to the peptides and small molecules that incorporate it.

This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its strategic applications in peptide synthesis and drug development. We will delve into the causality behind its use, offering field-proven insights for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the bedrock of its effective application in research and development.

CAS Number: 1249372-40-4[1]

Synonym: 4-([(tert-Butoxy)carbonyl]amino)-4-methylpentanoic acid[1]

The structure of this compound is characterized by a pentanoic acid backbone with a methyl group and a Boc-protected amino group both attached to the fourth carbon.

A placeholder for the actual chemical structure image to be generated.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C11H21NO4 | [1] |

| Molecular Weight | 231.29 g/mol | [1] |

| Appearance | White powder | |

| Melting Point | 95-100 °C | |

| Purity | ≥ 99% (HPLC) | |

| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). | [2] |

| Storage Conditions | Store at 0-8°C |

Table 1: Physicochemical Properties of this compound.

Strategic Synthesis: A Mechanistic Perspective

The synthesis of this compound involves the strategic protection of the amino group of the parent amino acid, 4-amino-4-methyl-pentanoic acid. The choice of the Boc protecting group is deliberate and crucial for its utility in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).

The Boc group is renowned for its stability under a wide range of non-acidic conditions, including basic and nucleophilic environments, yet it can be readily and cleanly cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA).[2][3] This orthogonality allows for the selective deprotection of the α-amino group without disturbing other acid-labile protecting groups that may be present on amino acid side chains.

A general and widely adopted method for the introduction of the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Exemplary Synthesis Protocol

The following protocol outlines a representative solution-phase synthesis for Boc-protection of an amino acid, which can be adapted for 4-amino-4-methyl-pentanoic acid.

Materials:

-

4-amino-4-methyl-pentanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) or citric acid solution

Procedure:

-

Dissolution: Dissolve 4-amino-4-methyl-pentanoic acid in a mixture of dioxane (or THF) and water. Add a stoichiometric equivalent of sodium hydroxide or triethylamine to deprotonate the amino group, enhancing its nucleophilicity.

-

Boc Protection: To the stirred solution, add a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O) dissolved in the same organic solvent.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Workup and Extraction:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2-3 with a cold, dilute solution of HCl or citric acid. This protonates the carboxylic acid, making it less water-soluble.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

-

Purification and Isolation:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

Caption: A generalized workflow for the Boc-protection of 4-amino-4-methyl-pentanoic acid.

Applications in Peptide Synthesis and Drug Discovery

The incorporation of this compound into peptides and other molecules is a strategic choice driven by the desire to impart specific and advantageous properties.

Enhancing Peptide Stability and Conformational Constraint

Peptides are promising therapeutic agents, but their application is often limited by their poor metabolic stability, primarily due to enzymatic degradation by proteases. The introduction of α,α-disubstituted amino acids like 4-amino-4-methyl-pentanoic acid can significantly enhance resistance to proteolysis. The steric hindrance provided by the two substituents at the α-carbon prevents the peptide backbone from adopting the necessary conformation to fit into the active site of proteases.

Furthermore, the quaternary α-carbon restricts the conformational freedom of the peptide backbone, inducing specific secondary structures such as turns and helices. This conformational constraint can be highly beneficial for locking the peptide into a bioactive conformation, thereby increasing its potency and selectivity for its biological target.

A Valuable Tool in Neuropharmacology

In the realm of neuropharmacology, the development of novel drug candidates that can influence neurotransmitter pathways is of paramount importance. Boc-protected amino acids, including non-proteinogenic ones, serve as crucial intermediates in the synthesis of peptidomimetics and small molecules designed to interact with receptors and enzymes in the central nervous system. The unique steric and electronic properties of this compound can be leveraged to design molecules with improved blood-brain barrier permeability and enhanced binding affinity to neurological targets.

Exploring New Frontiers in Metabolic Disorder Research

Emerging research suggests a link between the metabolism of non-proteinogenic amino acids and various metabolic disorders. While the direct role of this compound in metabolic pathways is an area of ongoing investigation, its use as a building block allows for the creation of novel chemical entities to probe these pathways. For instance, peptides and small molecules incorporating this amino acid can be designed to modulate the activity of enzymes and receptors involved in metabolic regulation, offering potential therapeutic avenues for conditions such as diabetes and obesity. The structural rigidity and metabolic stability it confers can lead to compounds with prolonged and more specific effects on metabolic targets.

Caption: Key application areas of this compound.

Conclusion: A Versatile and Enabling Chemical Tool

This compound stands as a testament to the power of synthetic chemistry to create novel building blocks that expand the horizons of drug discovery and peptide science. Its unique combination of a sterically demanding α,α-disubstituted core and the strategically important Boc protecting group makes it an invaluable asset for medicinal chemists and peptide scientists. By imparting metabolic stability and conformational rigidity, it enables the design of peptides and small molecules with enhanced therapeutic potential. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the importance of such unique and versatile building blocks will undoubtedly continue to rise, paving the way for the next generation of innovative therapeutics.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

African Rock Art. (n.d.). This compound. Retrieved from [Link]

-

African Rock Art. (n.d.). This compound. Retrieved from [Link]

- Patents. (n.d.). A Novel Process For The Preparation Of An (2 R, 4 S) 4 (T Butoxycarbonyl Amino) 5 (Biphenyl 4 Yl) 2 Methyl Pentanoic Acid.

-

ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

-

ScienceDirect. (2011). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. Retrieved from [Link]

-

ScienceDaily. (2010). Functional amino acids regulate key metabolic pathways. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

University of Cambridge. (2016). Genetic differences in amino acid metabolism linked to high risk of diabetes. Retrieved from [Link]

-

Out South Florida. (2025). Peptides as Pioneering Tools in Mammalian Neuroscience Research. Retrieved from [Link]

-

COCONUT. (2024). 5-carbamimidamido-2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]pentanoic acid. Retrieved from [Link]

-

PubMed Central (PMC). (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-(tert-butoxycarbonylamino)-4-methyl-pentanoic acid ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.

-

PubChem. (n.d.). 5-((1,1'-Biphenyl)-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, (2S,4R)-. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate. Retrieved from [Link]

Sources

Spectroscopic Data for Boc-4-amino-4-methyl-pentanoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for Boc-4-amino-4-methyl-pentanoic acid, a key building block in peptide synthesis and drug discovery.[1][2] Due to the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this guide synthesizes predicted spectroscopic features based on established principles and data from analogous structures. This approach provides researchers, scientists, and drug development professionals with a reliable framework for the characterization and quality control of this important reagent.

Introduction to this compound

This compound, with a molecular formula of C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol , is a non-proteinogenic amino acid. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its stability and utility in synthetic organic chemistry.[2] The gem-dimethyl substitution at the α-position to the nitrogen atom introduces conformational constraints that are of interest in the design of peptidomimetics and other bioactive molecules. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structural integrity of this compound before its use in sensitive applications.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to each type of proton in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | 1H |

| Amide (-NH-) | 4.5 - 5.5 | broad singlet | 1H |

| Methylene (-CH₂ -COOH) | 2.2 - 2.5 | triplet | 2H |

| Methylene (-C(CH₃)₂-CH₂ -) | 1.8 - 2.1 | triplet | 2H |

| tert-Butyl (-C(CH₃ )₃) | 1.4 - 1.5 | singlet | 9H |

| gem-Dimethyl (-C(CH₃ )₂) | 1.2 - 1.4 | singlet | 6H |

Causality Behind Predicted Shifts:

-

Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a characteristic downfield shift, often appearing as a broad singlet.

-

Amide Proton: The N-H proton of the carbamate is also deshielded, though to a lesser extent than the carboxylic acid proton. Its chemical shift can be variable and the peak is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.[3]

-

Methylene Protons: The methylene group adjacent to the carboxylic acid (C2) is expected to be more deshielded than the methylene group at C3 due to the electron-withdrawing effect of the carbonyl group. Both are predicted to be triplets due to coupling with the adjacent methylene protons.

-

tert-Butyl and gem-Dimethyl Protons: The nine protons of the tert-butyl group of the Boc protector are chemically equivalent and thus appear as a sharp singlet.[3] Similarly, the six protons of the gem-dimethyl group at C4 are also equivalent and will present as a singlet. These signals are typically found in the upfield region of the spectrum.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-C OOH) | 175 - 180 |

| Boc Carbonyl (-NHC O-) | 155 - 157 |

| Boc Quaternary Carbon (-OC (CH₃)₃) | 79 - 81 |

| C4 (Quaternary Carbon, -C (CH₃)₂) | 55 - 60 |

| C3 Methylene (-C H₂-) | 35 - 40 |

| C2 Methylene (-C H₂-COOH) | 30 - 35 |

| Boc Methyl Carbons (-C(C H₃)₃) | 28 - 29 |

| C4 Methyl Carbons (-C(C H₃)₂) | 24 - 27 |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbons: The carbonyl carbons of both the carboxylic acid and the Boc group are the most deshielded carbons in the molecule, appearing significantly downfield. The carboxylic acid carbonyl is typically found at a higher chemical shift than the carbamate carbonyl.[4]

-

Quaternary Carbons: The quaternary carbon of the Boc group (attached to three methyl groups and an oxygen) is found in the 79-81 ppm range. The quaternary carbon at C4, bonded to two methyl groups, a nitrogen, and a methylene group, is expected in the 55-60 ppm region.

-

Methylene and Methyl Carbons: The chemical shifts of the methylene and methyl carbons are found in the upfield region of the spectrum, with their exact positions influenced by the proximity to electronegative atoms.[5]

Caption: Predicted ¹H and ¹³C NMR correlations for the core structure.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Band |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad, strong |

| N-H (Amide) | 3300 - 3500 | Medium, sharp |

| C-H (sp³) | 2850 - 3000 | Medium to strong, sharp |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |

| C=O (Boc group) | 1680 - 1700 | Strong, sharp |

| C-O (Carboxylic Acid/Ester) | 1210 - 1320 | Strong |

Interpretation of IR Data:

-

O-H and N-H Stretching Region: A very broad and intense absorption from 2500 to 3300 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[1][6][7] Overlapping this broad signal, the sharper N-H stretching vibration of the carbamate is expected.

-

Carbonyl Stretching Region: Two distinct, strong carbonyl (C=O) stretching bands are predicted. The band at a higher wavenumber (1700-1725 cm⁻¹) corresponds to the carboxylic acid carbonyl, while the carbamate carbonyl of the Boc group typically appears at a slightly lower frequency (1680-1700 cm⁻¹).[8][9]

-

Fingerprint Region: The C-O stretching of the carboxylic acid and ester-like Boc group will give rise to strong bands in the 1210-1320 cm⁻¹ region.[1]

Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. Using a soft ionization technique like Electrospray Ionization (ESI), we can predict the following.

Table 4: Predicted Mass Spectrometry Fragments (Positive Ion Mode)

| m/z | Ion | Description |

| 232.15 | [M+H]⁺ | Protonated molecular ion |

| 254.13 | [M+Na]⁺ | Sodium adduct |

| 176.12 | [M+H-C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 132.10 | [M+H-Boc]⁺ | Loss of the entire Boc group |

Fragmentation Analysis:

-

Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak.[10][11] The presence of a sodium adduct [M+Na]⁺ is also common.

-

Characteristic Fragmentations: A hallmark of Boc-protected amines in mass spectrometry is the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[12][13][14][15] The observation of these fragment ions provides strong evidence for the presence of the Boc protecting group.

Experimental Protocols

For researchers aiming to acquire experimental data, the following general protocols are recommended.

6.1 NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

6.2 IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

6.3 Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

-

Acquisition: Infuse the sample into an ESI-MS instrument and acquire the spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their downstream applications in peptide synthesis and drug development. While based on well-established spectroscopic principles and data from related compounds, experimental verification using the outlined protocols is always recommended for definitive characterization.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 5. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. lcms.cz [lcms.cz]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

A Comprehensive Technical Guide to the Solubility and Stability of Boc-4-amino-4-methyl-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility and stability of Boc-4-amino-4-methyl-pentanoic acid, a key building block in modern peptide synthesis and pharmaceutical development. As a Senior Application Scientist, this document synthesizes fundamental physicochemical principles with practical, field-proven methodologies to offer researchers and drug development professionals a robust framework for handling, formulating, and analyzing this compound. We will explore its solubility profile in common laboratory solvents and delve into its stability under various stress conditions, including pH, temperature, and light. This guide is structured to provide not just data, but a causal understanding of the compound's behavior, empowering scientists to design and execute experiments with confidence and precision. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction: The Role and Importance of this compound

This compound, with the CAS Number 1249372-40-4, is a non-proteinogenic amino acid derivative that has garnered significant interest in medicinal chemistry.[1][2] Its unique structure, featuring a gem-dimethyl group on the alpha-carbon to the nitrogen, introduces conformational constraints into peptide backbones. This structural feature can enhance metabolic stability and modulate the biological activity of peptides, making it a valuable component in the design of novel therapeutics.[1] The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in stepwise peptide synthesis, offering stability under a range of reaction conditions while being readily removable under specific acidic environments.[][4][5] Understanding the solubility and stability of this reagent is paramount for its effective use, from stock solution preparation to purification and long-term storage.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior.

| Property | Value | Source |

| CAS Number | 1249372-40-4 | [1] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1] |

| Molecular Weight | 231.29 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 95-100 °C | [1] |

Solubility Profile: A Practical Guide

The solubility of a protected amino acid is a critical parameter for its use in both solid-phase and solution-phase synthesis. The presence of the hydrophobic tert-butyl group in the Boc moiety significantly influences the solubility of the parent amino acid.[6][7]

General Solubility Characteristics

Boc-protected amino acids are generally characterized by their good solubility in a range of organic solvents and limited solubility in aqueous solutions.[7] The amphiphilic nature of this compound, possessing a nonpolar Boc group and a polar carboxylic acid, dictates its solubility behavior.

-

High Solubility Expected In: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF).[7]

-

Moderate to High Solubility Expected In: Chlorinated solvents like Dichloromethane (DCM) and Chloroform.

-

Moderate Solubility Expected In: Alcohols such as Methanol and Ethanol.

-

Low Solubility Expected In: Non-polar solvents like hexanes and water.

Experimental Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

To obtain precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.[6] This protocol provides a step-by-step guide to determining the solubility of this compound in a solvent of choice.

Objective: To quantitatively determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (≥99% purity)

-

Selected solvent (e.g., Dichloromethane, Methanol, Water)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Workflow Diagram:

Caption: Isothermal shake-flask solubility determination workflow.

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.

-

Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.[6]

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted sample using an appropriate HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or acetic acid for better peak shape) is a common starting point. Detection can be performed at a low wavelength (e.g., 210 nm).

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent, accounting for the dilution factor.

Stability Profile: A Multi-faceted Analysis

The stability of this compound is primarily governed by the lability of the Boc protecting group.[7] Understanding its stability under various conditions is essential for preventing unintended deprotection and degradation.

pH Stability

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[5][8] The deprotection mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutene.[7][9] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) will rapidly cleave the Boc group, even at room temperature.[8] The use of TFA in mobile phases for HPLC can lead to on-column or post-column deprotection if fractions are left to stand.[10]

-

Neutral and Basic Conditions: The Boc group is generally stable under neutral and basic conditions, making it orthogonal to base-labile protecting groups like Fmoc.[][5][7] It is resistant to hydrolysis by bases and stable in the presence of most nucleophiles.[5][7]

Thermal Stability

While generally stable at ambient temperatures, the Boc group can undergo thermal deprotection at elevated temperatures, even in the absence of an acid catalyst.[11][12] This process is believed to proceed through a fragmentation mechanism, yielding the free amine, isobutylene, and CO₂.[11] The temperature required for thermal deprotection can be solvent-dependent, with studies showing efficient deprotection in solvents like methanol at temperatures above 150 °C.[12][13][14] For long-term storage, it is recommended to keep the compound at 0-8 °C.[1]

Photostability

The Boc group itself does not contain a chromophore that absorbs significantly in the near-UV or visible range, suggesting it should be stable to ambient light. Photolabile protecting groups typically require specific functionalities designed to undergo photochemical cleavage.[15][16] However, as a general laboratory practice, it is prudent to store the compound in a dark place or in amber vials to prevent any potential long-term, low-level degradation, especially if impurities that could act as photosensitizers are present.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of stability assessment in drug development.[17][18][19] It involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradation products and establishing stability-indicating analytical methods.[19][20]

Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies.

Experimental Protocol for Forced Degradation:

Objective: To identify potential degradation pathways and products for this compound.

Procedure:

-

Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60 °C for a defined period (e.g., 2, 8, 24 hours). Neutralize the sample before analysis.

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60 °C for a defined period. Neutralize the sample before analysis.

-

Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solution at 80 °C.

-

Photodegradation: Expose the solution to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples, alongside an unstressed control, using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS). This will allow for the detection of new peaks and the determination of their molecular weights, aiding in the identification of degradation products.

Expected Degradation Pathways:

-

Acidic Conditions: The primary degradation product will be the deprotected amino acid, 4-amino-4-methyl-pentanoic acid.

-

Basic Conditions: The Boc group is expected to be stable. The carboxylic acid will be deprotonated, but the core structure should remain intact.

-

Oxidative Conditions: While the Boc group is stable, other parts of the molecule could be susceptible to oxidation, although there are no highly sensitive functional groups in the structure.

-

Thermal Conditions: At sufficiently high temperatures, deprotection will occur.

Analytical Methods for Purity and Stability Assessment

Reliable analytical methods are essential for quality control.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying the compound in solubility and stability studies.[21][22][] A reverse-phase method with UV detection is standard.

-

Thin-Layer Chromatography (TLC): A rapid, qualitative tool for monitoring reaction progress and assessing purity.[21] A typical mobile phase could be a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol), with a small amount of acetic acid to improve spot shape.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural confirmation.[22] The ¹H NMR spectrum will show a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm.[22]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to identify degradation products in stability studies.[22]

Conclusion and Recommendations

This compound is a stable compound under standard laboratory conditions, particularly when stored at reduced temperatures and protected from acidic environments. Its solubility in common organic solvents facilitates its use in a variety of synthetic applications. The primary stability concern is the acid-lability of the Boc protecting group, a feature that is intentionally exploited for its removal during synthesis. By employing the robust analytical and experimental protocols outlined in this guide, researchers can confidently handle, formulate, and analyze this valuable building block, ensuring the integrity and success of their research and development endeavors.

References

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14891-14909. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. 2-Nitrobenzyloxycarbonylamino and 6-nitroveratryloxycarbonylamino derivatives. The Journal of Organic Chemistry, 39(2), 192-196.

-

The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]

-

Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

-

PubMed. (n.d.). Photolabile protection for amino acids: studies on the release from novel benzoquinolone cages. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

-

SQUARIX. (n.d.). N-Boc-(+/-)-3-amino-4-methyl-pentanoic acid. Retrieved from [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

PubMed. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

-

NIH. (n.d.). Forced degradation of recombinant monoclonal antibodies: A practical guide. Retrieved from [Link]

-

MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

-

NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Chemsrc. (2024). (S)-Boc-4-amino-pentanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1249372-40-4 [amp.chemicalbook.com]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Photolabile protection for amino acids: studies on the release from novel benzoquinolone cages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biopharmaspec.com [biopharmaspec.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

The Advent of Acid-Labile Protection: A Technical Guide to the Discovery and Enduring Legacy of Boc-Protected Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biochemistry and pharmaceutical development, the synthesis of peptides is a foundational technique. Yet, the routine construction of these complex biomolecules was once a formidable challenge for organic chemists. The primary obstacle in the mid-20th century was the propensity of amino acids to undergo uncontrolled polymerization, yielding intractable mixtures rather than discrete, sequence-defined peptides. The conceptual breakthrough that unlocked this field was the strategic use of "protecting groups"—temporary chemical modifications that mask the reactivity of one functional group while another reacts. Among these, the tert-Butoxycarbonyl (Boc) group emerged as a revolutionary tool, establishing a new paradigm of acid-labile protection that would dominate peptide chemistry for decades and pave the way for automated synthesis.

Chapter 1: The Genesis of the Boc Group: A Historical Perspective

Before the advent of the Boc group, peptide synthesis was largely reliant on protecting groups like the benzyloxycarbonyl (Cbz) group. While effective, the Cbz group required harsh deprotection conditions, such as catalytic hydrogenolysis or strong acids, which limited the synthesis of more complex or sensitive peptides.

The landscape changed in 1957 with the work of Frederick C. McKay and Norman F. Albertson. They introduced the tert-butoxycarbonyl (Boc) group as a novel amine-masking group for peptide synthesis.[1] The key innovation of the Boc group was its acid lability. It could be removed under moderately acidic conditions, which were mild enough to leave the growing peptide chain and other protecting groups intact.[2] This concept of "orthogonal protection," where different protecting groups can be removed under distinct conditions, was a critical development for the field.[3][4][5]

Chapter 2: Synthesis and Characterization of Boc-Amino Acids

The Reagent: Di-tert-butyl dicarbonate (Boc Anhydride)

The most common and efficient reagent for the introduction of the Boc group is di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[2][6] This reagent is favored for its high reactivity and the clean nature of its byproducts—carbon dioxide and tert-butanol—which are easily removed.[2]

The Schotten-Baumann Reaction: The Workhorse of Boc Protection

The standard method for synthesizing Boc-amino acids is the Schotten-Baumann reaction, which involves the acylation of the amino acid's amino group with Boc anhydride under basic aqueous or biphasic conditions.[6][7][8][9]

Experimental Protocol: Synthesis of Boc-L-Alanine

-

Dissolution: L-Alanine (1 equivalent) is dissolved in a 1:1 mixture of water and a suitable organic solvent like dioxane or THF. An aqueous solution of sodium hydroxide (2 equivalents) is added to deprotonate the amino group and facilitate its nucleophilicity. The mixture is cooled to 0 °C in an ice bath.

-

Acylation: A solution of Di-tert-butyl dicarbonate (1.1 equivalents) in the same organic solvent is added dropwise to the cooled amino acid solution with vigorous stirring. The reaction is allowed to proceed for 2-4 hours, gradually warming to room temperature.

-

Workup: The organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar solvent like ethyl acetate to remove any unreacted Boc anhydride.

-

Acidification and Extraction: The aqueous layer is cooled to 0 °C and acidified to a pH of 2-3 with a cold, dilute acid (e.g., HCl or KHSO₄). This protonates the carboxylate, making the Boc-amino acid less water-soluble. The product is then extracted into an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude Boc-L-Alanine, which can be further purified by recrystallization.

The causality behind these steps is crucial. The basic conditions are necessary to deprotonate the amine, making it a potent nucleophile.[8] The dropwise addition of Boc anhydride at low temperatures controls the exothermic reaction and minimizes side reactions. Acidification is required to protonate the carboxylate for efficient extraction into an organic solvent.

Characterization

Successful Boc protection can be confirmed using several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a characteristic singlet at approximately 1.4 ppm in the ¹H NMR spectrum corresponds to the nine equivalent protons of the tert-butyl group.

-

Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch from the carbamate at ~1700 cm⁻¹ is indicative of Boc protection.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

Chapter 3: The Boc Group in Action: Solid-Phase Peptide Synthesis (SPPS)

The true power of the Boc group was fully realized with the invention of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984.[10][11] SPPS involves building a peptide chain on an insoluble polymer resin, which simplifies the purification process to simple filtration and washing steps.[10][12]

The Boc/Bzl SPPS Strategy

The classical SPPS approach utilizes the Boc group for temporary protection of the α-amino group and benzyl-based (Bzl) groups for the "permanent" protection of amino acid side chains.[13][14] This is not a truly orthogonal system, as both protecting groups are acid-labile. However, their differential sensitivity to acid strength allows for selective removal.[3] The Boc group is removed by a moderately strong acid like trifluoroacetic acid (TFA), while the benzyl-based groups require a very strong acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[3][12]

The Boc-SPPS Cycle

The synthesis of a peptide using the Boc/Bzl strategy follows a repetitive cycle of four main steps:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with a solution of TFA, typically 25-50% in dichloromethane (DCM).[15][16]

-

Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIPEA), to liberate the free amine.

-

Coupling: The next Boc-protected amino acid is activated using a coupling reagent (e.g., DCC/HOBt) and added to the resin to form a new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds via a three-step mechanism:[17][18][19]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[18]

-

Carbocation Formation: The protonated group becomes unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[17][18]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine, which is then protonated by the excess TFA.[17][18]

A significant challenge during Boc deprotection is the formation of the reactive tert-butyl cation, which can alkylate nucleophilic amino acid side chains like tryptophan, methionine, and tyrosine.[19][20][21] To prevent these side reactions, "scavengers" such as triisopropylsilane (TIS), anisole, or thioanisole are added to the deprotection mixture to trap the carbocation.[20][22]

Final Cleavage: The HF "Cleavage Cocktail"

Upon completion of the peptide assembly, the final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. In the Boc/Bzl strategy, this is typically achieved using liquid anhydrous hydrogen fluoride (HF).[23][24][25] HF is highly corrosive and requires specialized Teflon apparatus.[23][25] The cleavage mixture, often referred to as a "cleavage cocktail," also contains a mixture of scavengers to prevent side reactions promoted by the strongly acidic conditions.[23][26]

Chapter 4: The Rise of Fmoc and the Legacy of Boc Chemistry

In the 1970s, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group was introduced as a milder alternative to Boc.[] The Fmoc group is base-labile, typically removed with a solution of piperidine in DMF.[13][] This allowed for the use of acid-labile side-chain protecting groups, which could be removed simultaneously with cleavage from the resin using TFA.[13] This truly orthogonal Fmoc/tBu strategy offered milder overall conditions and has largely become the standard for routine peptide synthesis.[13][][]

A Comparative Analysis: Boc vs. Fmoc

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Reagent | Trifluoroacetic Acid (TFA)[13] | Piperidine in DMF[13] |

| Deprotection Chemistry | Acid-labile[13] | Base-labile[13] |

| Side-Chain Protection | Benzyl-based (Bzl)[] | tert-Butyl-based (tBu)[] |

| Final Cleavage | Anhydrous Hydrogen Fluoride (HF)[23] | Trifluoroacetic Acid (TFA)[13] |

| Advantages | - Good for hydrophobic/aggregating sequences[13][15]- Lower cost of reagents | - Milder conditions[13][]- Orthogonal protection scheme[13]- Compatible with sensitive residues[]- Amenable to automation[13] |

| Disadvantages | - Harsh final cleavage (HF)[23][29]- Requires specialized equipment[23][29]- Side reactions from tert-butyl cation[20] | - Piperidine can cause side reactions- Fmoc group is bulky |

The Enduring Relevance of Boc Protection